(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine
Beschreibung
(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine is a chiral bisphosphine ligand featuring a pyrrolidine backbone with two diphenylphosphine groups in a cis configuration (3S,4S). It is synthesized via a multi-step route starting from L-tartaric acid, involving condensation with benzylamine followed by reduction and phosphorylation steps . This ligand is structurally related to DEGphos, a well-known (3R,4R)-configured analog used in rhodium-catalyzed asymmetric hydrogenation reactions, achieving high enantioselectivity in substrates such as α-acetamidocinnamic acid .
Eigenschaften
IUPAC Name |
[(3S,4S)-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NP2/c1-5-13-23(14-6-1)30(24-15-7-2-8-16-24)27-21-29-22-28(27)31(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-29H,21-22H2/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRKZKDKJJCIHH-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145693-67-0 | |
| Record name | (S,S)-Pyrophos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Condensation with Benzylamine
L-Tartaric acid undergoes condensation with benzylamine to form a diamide intermediate. Subsequent reduction with NaBH₄–BF₃·Et₂O yields (3S,4S)-1-benzylpyrrolidine-3,4-diol. Key parameters include:
-
Temperature : Reactions proceed at 0–25°C to minimize racemization.
-
Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures inert conditions.
-
Stereochemical verification : X-ray crystallography confirms the diol’s monoclinic P2₁ space group (unit cell: a = 6.0244 Å, b = 8.1033 Å, c = 10.3981 Å, β = 96.016°).
Alternative Routes
N-Substituted pyrrolidine diols are accessible via reductive amination of δ-nitro keto intermediates or enzymatic resolution, though these methods are less common.
Phosphination of the Diol Precursor
Introducing diphenylphosphino groups at C3 and C4 positions requires careful optimization to retain stereochemistry.
Two-Step Phosphination
-
Activation : The diol reacts with a chlorinating agent (e.g., SOCl₂) to form a dichloride intermediate.
-
Phosphine coupling : Treatment with diphenylphosphine (Ph₂PH) in the presence of a base (e.g., Et₃N or i-Pr₂NH) facilitates nucleophilic substitution.
One-Pot Phosphination
A streamlined approach involves simultaneous deprotonation and phosphine addition using n-BuLi as a base. This method reduces side reactions but demands strict anhydrous conditions.
Purification and Characterization
Chromatographic Separation
Crude product purification employs silica gel chromatography with gradients of hexane/ethyl acetate (9:1 to 4:1). High-performance liquid chromatography (HPLC) with chiral columns (e.g., Chiralpak IA) ensures enantiomeric excess >99%.
Crystallization
Recrystallization from ethanol/hexane mixtures yields analytically pure ligand. Single-crystal X-ray diffraction confirms the (3S,4S) configuration and reveals a twisted envelope conformation of the pyrrolidine ring.
Spectroscopic Data
| Technique | Key Features |
|---|---|
| ³¹P NMR | δ 18.5–19.2 ppm (doublet, J = 25–30 Hz) |
| ¹H NMR | δ 7.2–7.4 ppm (aromatic), δ 3.8–4.1 ppm (pyrrolidine H) |
| IR | ν(P–C) = 690–720 cm⁻¹, ν(O–H) absent post-phosphination |
Industrial-Scale Production
Commercial synthesis optimizes for scalability and cost:
-
Continuous flow reactors : Enhance mixing and heat transfer during phosphination.
-
Automated monitoring : In-line FTIR and Raman spectroscopy track reaction progress.
-
Yield improvement : 90–95% via recycled solvents and catalyst recovery systems.
Mechanistic Insights and Challenges
Stereochemical Integrity
Racemization risks arise during phosphination due to the basicity of Ph₂PH. Strategies to mitigate this include:
Byproduct Formation
Common impurities include:
-
Monophosphinated species : Addressed by excess Ph₂PH and extended reaction times.
-
Oxidized phosphine oxides : Minimized via rigorous argon purging and antioxidant additives (e.g., BHT).
Comparative Analysis of Synthetic Routes
| Parameter | Two-Step Phosphination | One-Pot Phosphination |
|---|---|---|
| Yield | 70–85% | 60–75% |
| Purity | >99% ee | 95–98% ee |
| Scalability | Moderate | High |
| Operational Complexity | High | Low |
Applications in Catalysis
The ligand’s utility in Rh-catalyzed asymmetric hydrogenation underscores the importance of precise synthesis. For example, it achieves enantioselectivities >95% in the hydrogenation of (Z)-2-acetamidocinnamic acid .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The pyrrolidine ring can be reduced under certain conditions.
Substitution: The diphenylphosphino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
Role as a Ligand
(S,S)-Phosyphos is primarily utilized as a ligand in asymmetric hydrogenation and other enantioselective transformations. The ligand's well-defined three-dimensional structure allows for controlled orientation of reactants around the metal center, enhancing selectivity for one enantiomer over another. This feature is crucial in producing chiral compounds that are essential in pharmaceuticals and fine chemicals.
Key Applications :
- Rhodium-Catalyzed Reactions : The compound has shown significant efficacy in rhodium-catalyzed asymmetric hydrogenation reactions, achieving high enantioselectivity (up to 98% ee) in various substrates .
- Palladium-Catalyzed Reactions : It is also effective in palladium-catalyzed cross-coupling reactions, facilitating the formation of chiral products with improved yields and selectivity.
Chemical Synthesis
Synthesis of Chiral Compounds
The compound is integral to synthesizing various chiral compounds. Its ability to stabilize transition states leads to significant improvements in reaction yields. For example, it has been successfully employed in the synthesis of complex natural products where chirality is paramount .
Biological Applications
Potential Therapeutic Uses
Research indicates that (S,S)-Phosyphos may possess anticancer properties due to its ability to form stable complexes with metal catalysts that activate prodrugs or enhance existing chemotherapeutics' efficacy. Studies have shown that rhodium catalysts modified with this ligand can selectively target cancer cells while minimizing damage to healthy tissues .
Antimicrobial Properties
Emerging evidence suggests that this compound may exhibit antimicrobial activity by disrupting bacterial cell membranes or interfering with critical metabolic pathways. Further studies are needed to quantify these effects and understand the underlying mechanisms .
Comparative Analysis of Ligands
The effectiveness of (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine can be compared with other chiral phosphine ligands used in similar applications:
| Ligand Name | Type | Application | Enantioselectivity |
|---|---|---|---|
| DEGphos | Chiral Phosphine | Asymmetric Hydrogenation | Up to 98% ee |
| BINAP | Chiral Phosphine | Asymmetric Catalysis | Up to 95% ee |
| DPEphos | Chiral Phosphine | Asymmetric Reactions | Up to 90% ee |
Case Study 1: Asymmetric Hydrogenation
In a study focusing on the synthesis of chiral amines via asymmetric hydrogenation using (S,S)-Phosyphos as a ligand, researchers achieved remarkable enantioselectivity and yield improvements compared to traditional methods. The controlled environment allowed for the stabilization of specific transition states, leading to enhanced reaction efficiency .
Case Study 2: Anticancer Activity
A recent investigation into the use of (S,S)-Phosyphos-modified rhodium catalysts demonstrated their ability to convert prodrugs into active forms selectively targeting cancer cells. This study highlighted the potential of phosphine ligands in developing targeted cancer therapies .
Wirkmechanismus
The mechanism by which (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine exerts its effects involves the formation of stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions, promoting the formation of enantiomerically pure products. The chirality of the ligand ensures that the reactions proceed with high selectivity, favoring the formation of one enantiomer over the other.
Vergleich Mit ähnlichen Verbindungen
Enantiomeric Ligands: (3R,4R)- vs. (3S,4S)-Configured Analogs
The (3S,4S) enantiomer is a stereochemical mirror of DEGphos ((3R,4R)-3,4-bis(diphenylphosphino)pyrrolidine). Both ligands exhibit identical steric and electronic environments but produce opposite enantiomers in asymmetric catalysis. For example, (R,R)-DEGphos in Rh complexes achieves >95% enantiomeric excess (ee) in hydrogenation reactions , while the (S,S) variant would yield the mirror-image product with comparable efficiency . This enantiomeric relationship is critical for accessing both enantiomers of chiral targets in pharmaceutical synthesis.
Pyrrolidine-Based Ligands: Pyrphos
Pyrphos ((R,R)-3,4-bis(diphenylphosphino)pyrrolidine) shares the same pyrrolidine backbone but differs in stereochemistry. When immobilized on ionic liquids (e.g., [bmim]BF₄), pyrphos-Rh complexes achieve 97% ee in α-acetamidocinnamic acid hydrogenation, demonstrating stability over four catalytic cycles .
Ligands with Alternative Backbones
Pentane-Based Ligands: (2R,4R)- and (2S,4S)-2,4-Bis(diphenylphosphino)pentane
These ligands feature a flexible pentane backbone, leading to a larger bite angle (~92°) compared to the rigid pyrrolidine ring (~85° in DEGphos). The increased flexibility may reduce enantioselectivity in certain reactions. For instance, pentane-based ligands are commercially available but require storage at 0–6°C, indicating lower stability than pyrrolidine analogs .
Bicyclic Ligands: NORPHOS
NORPHOS ((2S,3S)-2,3-bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene) enforces a constrained bicyclic structure, creating a sterically demanding environment. This ligand is effective in asymmetric hydroformylation but may require harsher reaction conditions compared to pyrrolidine-based systems .
Catalytic Performance Metrics
Biologische Aktivität
(3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine is a chiral ligand widely utilized in asymmetric synthesis and catalysis. Its unique structural properties allow it to form stable complexes with transition metals, making it a valuable compound in various fields including medicinal chemistry and material science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features two diphenylphosphino groups attached to a pyrrolidine ring, which contributes to its chirality and ability to interact with biological targets. The presence of phosphine groups enhances its coordination capabilities with metal ions, facilitating catalytic processes.
The biological activity of this compound is primarily attributed to its ability to form metal-ligand complexes. These complexes can modulate the activity of various enzymes and receptors through specific binding interactions. The following mechanisms have been identified:
- Enzyme Inhibition : The compound can inhibit proteasomal activity in cancer cells, leading to apoptosis. Studies indicate that metal complexes derived from this ligand can induce cell death by disrupting cellular homeostasis .
- Catalytic Activity : As a catalyst in chemical reactions, it promotes the formation of enantiomerically pure products, which are crucial for the efficacy of many pharmaceuticals.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that metal complexes formed with this ligand can effectively inhibit the growth of various cancer cell lines by inducing apoptosis .
- Mechanistic Insights : The cytotoxic effects are linked to the inhibition of proteasomal activity, a critical pathway for regulating protein degradation in cells. This leads to an accumulation of pro-apoptotic factors and ultimately results in cell death .
Pharmacological Applications
The compound is being investigated for its potential applications in drug development:
- Drug Design : Its ability to form stable complexes with metals makes it a candidate for designing novel pharmaceuticals that require high enantiomeric purity.
- Targeted Therapy : The specificity of its interactions with biological targets suggests potential for use in targeted therapies against specific types of cancer.
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| (3S,4S)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine | Structure | Anticancer | Similar mechanism involving proteasome inhibition |
| Pyrrolidine Dithiocarbamate Complexes | Structure | Induces apoptosis | Different metal coordination leads to varied potency |
Case Studies
- Study on Metal Complexes : A study investigated the anticancer effects of copper complexes derived from this compound. Results indicated significant cytotoxicity against prostate cancer cells, with mechanisms involving oxidative stress induction and proteasome inhibition .
- Pharmacological Development : Another research effort focused on synthesizing new drug candidates using this ligand as a chiral source. The resulting compounds showed enhanced efficacy against leukemia cell lines compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine, and how can purity be optimized?
- Methodology : The ligand is typically synthesized via stereoselective functionalization of pyrrolidine precursors. Key steps include double phosphination using diphenylphosphine derivatives under inert conditions. Purity (>97%) is achieved through recrystallization in toluene/hexane mixtures and validated via P NMR to confirm absence of oxidized phosphine byproducts (e.g., phosphine oxides) .
Q. Which characterization techniques are critical for verifying the structural integrity of this chiral bisphosphine ligand?
- Methodology :
- NMR Spectroscopy : H, C, and P NMR to confirm stereochemistry and ligand coordination.
- X-ray Crystallography : Resolves absolute configuration and bond angles critical for asymmetric induction .
- Elemental Analysis : Validates stoichiometry and purity.
Q. What are the primary applications of this compound in catalysis?
- Methodology : This ligand is widely used in asymmetric hydrogenation and cross-coupling reactions. For example, in Rh-catalyzed enantioselective hydrogenation of α-dehydroamino acids, it achieves >90% enantiomeric excess (ee) under optimized conditions (H pressure: 50 psi, solvent: methanol, 25°C) .
Advanced Research Questions
Q. How do steric and electronic properties of this compound influence enantioselectivity in asymmetric catalysis?
- Methodology :
- Steric Effects : The rigid pyrrolidine backbone restricts conformational flexibility, enhancing stereocontrol. Compare with flexible ligands like dppp (1,3-bis(diphenylphosphino)propane), which show lower ee in hydrogenation .
- Electronic Effects : Electron-rich diphenylphosphine groups increase metal-ligand electron density, favoring oxidative addition in cross-coupling reactions. Adjusting substituents (e.g., electron-withdrawing groups) can modulate reactivity .
Q. What experimental strategies resolve contradictions in catalytic activity under varying solvent systems?
- Methodology :
- Solvent Screening : Test polar (MeOH) vs. non-polar (toluene) solvents to assess ligand solubility and metal complex stability.
- Kinetic Profiling : Monitor reaction rates and ee using in situ IR or HPLC. For example, methanol improves hydrogenation rates but may reduce ee due to solvent-ligand interactions .
Q. How can ligand degradation pathways be identified and mitigated during long-term storage?
- Methodology :
- Stability Studies : Store under argon at -20°C and periodically analyze via P NMR. Oxidative degradation is indicated by phosphine oxide peaks (~20–30 ppm).
- Additives : Include stabilizing agents like BHT (butylated hydroxytoluene) to inhibit oxidation .
Q. What are the challenges in scaling up asymmetric reactions using this ligand, and how are they addressed?
- Methodology :
- Catalyst Loading : High ligand costs necessitate low loadings (0.1–1 mol%). Optimize substrate-to-catalyst ratio (S/C) via DoE (Design of Experiments).
- Oxygen Sensitivity : Use Schlenk techniques or continuous-flow reactors to maintain inert conditions at scale .
Safety and Handling
- Hazards : Irritant (skin/eyes); handle under argon using gloveboxes. Avoid exposure to moisture/oxygen to prevent degradation .
- Emergency Measures : For skin contact, rinse with water for 15 min; consult P NMR to assess contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
